
Ethyl 2-amino-3-methylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3-methylhexanoate is an organic compound that belongs to the class of esters and amines It is characterized by the presence of an amino group (-NH2) and an ester functional group (-COOEt) in its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of 2-amino-3-methylhexanoic acid with ethyl halides, such as ethyl bromide or ethyl chloride, in the presence of a base like sodium hydroxide. This reaction also requires reflux conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-amino-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-3-methylhexanol.
Substitution: Formation of N-substituted derivatives, depending on the substituent used.
科学的研究の応用
Ethyl 2-amino-3-methylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals, including flavors and fragrances.
作用機序
The mechanism of action of ethyl 2-amino-3-methylhexanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have biological activity.
類似化合物との比較
Ethyl 2-amino-3-methylhexanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-methylbutanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-amino-3-methylpentanoate: Similar structure but with a different carbon chain length.
Ethyl 2-amino-3-methylheptanoate: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the presence of both amino and ester functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
ethyl 2-amino-3-methylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-6-7(3)8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3 |
InChIキー |
NIJQNGGUEXDSGO-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(C(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


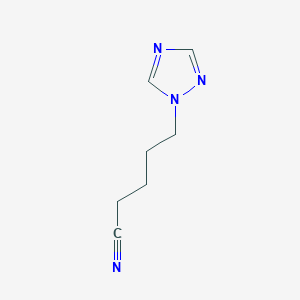
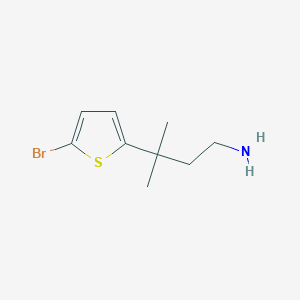
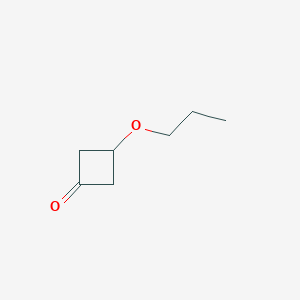
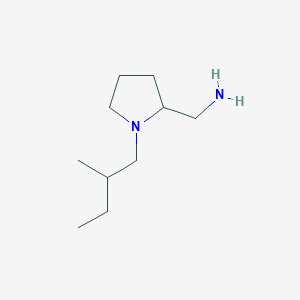
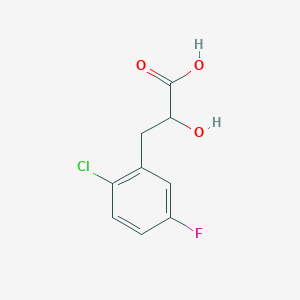
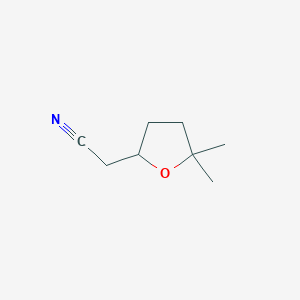
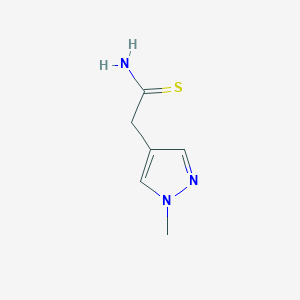
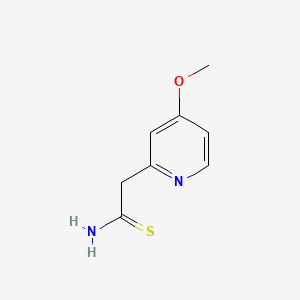

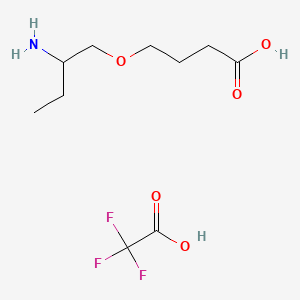
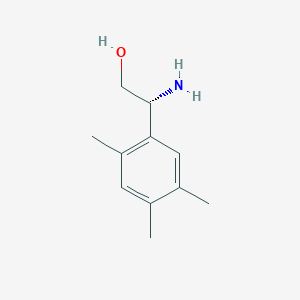


![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
